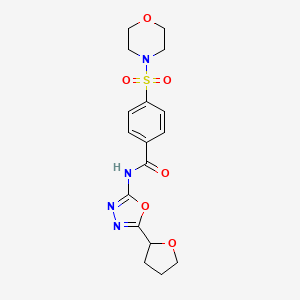

![molecular formula C17H15FN4OS B2487981 Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1203059-06-6](/img/structure/B2487981.png)

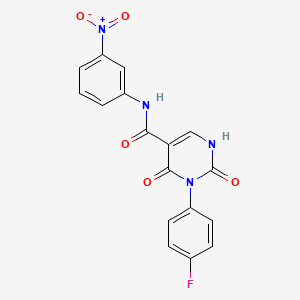

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been explored in various studies. One approach involved the preparation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds, identified as new anti-mycobacterial chemotypes. This synthesis process typically involves several steps, including the initial formation of the benzo[d]thiazole core, followed by functionalization with piperazin-1-yl methanone groups to achieve the desired biological activity (Pancholia et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of related molecules has been elucidated, revealing key insights into their three-dimensional arrangements and interactions at the molecular level. These studies often highlight the importance of specific functional groups and their arrangement for the biological activity of the compounds (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzo[c][1,2,5]thiadiazol derivatives can vary widely, depending on the specific functional groups present on the molecule. These reactions may include nucleophilic substitutions, electrophilic additions, and cycloadditions, which can significantly alter the chemical and biological properties of the compound. The introduction of fluorophenyl and piperazinyl groups, for instance, can enhance the compound's reactivity and interaction with biological targets (Foroumadi et al., 2005).

Physical Properties Analysis

The physical properties of benzo[c][1,2,5]thiadiazol derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often influenced by the molecular structure of the compound, including the presence of specific substituents and their electronic effects. Studies on related compounds have shown that modifications to the molecular structure can lead to significant changes in these physical properties, affecting their utility in pharmaceutical formulations and other applications (Joshi et al., 1986).

Chemical Properties Analysis

The chemical properties of benzo[c][1,2,5]thiadiazol derivatives are closely tied to their molecular structure. These properties, including acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, play a critical role in determining their potential applications. For example, the electron-withdrawing or donating nature of substituents can affect the compound's reactivity and interaction with biological molecules, thereby influencing its biological activity and potential therapeutic applications (Manasa et al., 2020).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Design and Synthesis for Antimycobacterial Activity : Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as promising chemotypes against Mycobacterium tuberculosis, with some derivatives exhibiting low cytotoxicity and high therapeutic indices (Pancholia et al., 2016).

Antimicrobial Activity of Pyridine Derivatives : The antimicrobial activity of pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid was investigated, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011).

Anticonvulsant Applications

- Synthesis as Anticonvulsant Agents : Novel derivatives synthesized from benzo[d]isoxazol-3-yl compounds demonstrated significant anticonvulsant activities, highlighting the therapeutic potential of such structures (Malik & Khan, 2014).

Photophysical and Biological Interaction Studies

- Photophysical Properties and Biomolecule Interaction : Hybrid molecules containing benzo[c][1,2,5]thiadiazole structures were synthesized and analyzed for their photophysical properties and interactions with biomolecules like DNA and HSA, offering insights into their potential biological applications (Neto et al., 2020).

Molecular Synthesis and Characterization

- Molecular Synthesis and Anticancer Activity : Thiophene-containing 1,3-diarylpyrazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cells, demonstrating promising inhibitory effects and suggesting potential for further development (Inceler et al., 2013).

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4OS/c18-13-2-4-14(5-3-13)21-7-9-22(10-8-21)17(23)12-1-6-15-16(11-12)20-24-19-15/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROHBZHRSNJPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

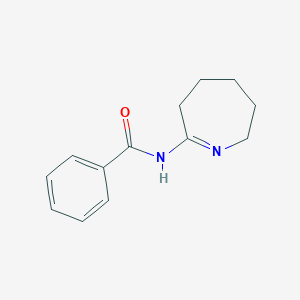

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)

![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)

![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)